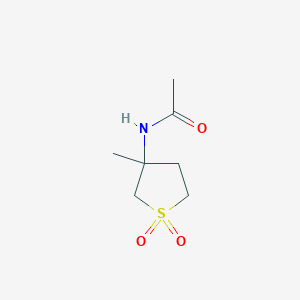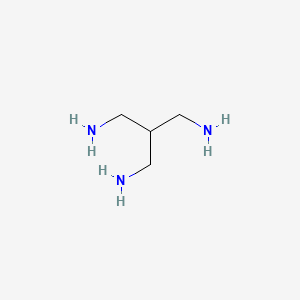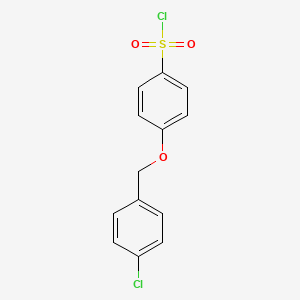![molecular formula C18H20O2 B12119787 1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene CAS No. 4705-32-2](/img/structure/B12119787.png)
1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene is an organic compound with the molecular formula C18H20O2 It is a derivative of benzene, characterized by the presence of ethoxy groups and a vinyl linkage between two phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene typically involves the reaction of 4-ethoxybenzaldehyde with 4-ethoxyphenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a dehydration step to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or alkylated benzene derivatives.
Applications De Recherche Scientifique
1-Ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The vinyl linkage and ethoxy groups contribute to its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
1-Ethoxy-4-nitrobenzene: Similar in structure but contains a nitro group instead of a vinyl linkage.
1-Methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene: Similar structure with methoxy groups instead of ethoxy groups.
1-Ethoxy-4-[(E)-2-(4-methylphenyl)ethenyl]benzene: Contains a methyl group instead of an ethoxy group on one of the phenyl rings.
Uniqueness: 1-Ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene is unique due to its specific combination of ethoxy groups and a vinyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
4705-32-2 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O2/c1-3-19-17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20-4-2/h5-14H,3-4H2,1-2H3/b6-5+ |
Clé InChI |
WPOMWAWPFBPBFK-AATRIKPKSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCC |
SMILES canonique |
CCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Sulfanylidene-4a,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B12119709.png)



![N-[1-(furan-2-yl)ethyl]-2-iodoaniline](/img/structure/B12119730.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12119732.png)

![1h-Indol-6-amine,4-[(1-methylethyl)thio]-](/img/structure/B12119747.png)




![4-Thiazolecarboxylic acid, 2-[2-(4-bromophenoxy)acetyl]-](/img/structure/B12119779.png)
![2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12119795.png)
